molecular formula C8H10Cl2N4 B6282339 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride CAS No. 2703781-31-9

4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride

Cat. No.: B6282339
CAS No.: 2703781-31-9
M. Wt: 233.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition reaction between an azide and an alkyne. The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media .

    Starting Materials: Phenyl azide and terminal alkyne.

    Reaction Conditions: The reaction is carried out in the presence of copper sulfate pentahydrate and sodium ascorbate in a solvent mixture of water and dimethylformamide (DMF).

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce alkyl, aryl, or sulfonyl groups.

Mechanism of Action

The mechanism of action of 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can disrupt various physiological processes, making it useful in treating conditions like glaucoma and certain cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

2703781-31-9

Molecular Formula

C8H10Cl2N4

Molecular Weight

233.1

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.